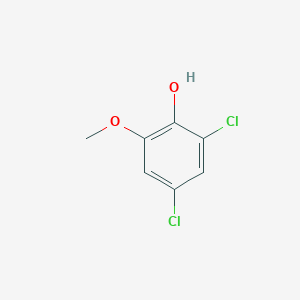

4,6-Dichloroguaiacol

Description

Properties

IUPAC Name |

2,4-dichloro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQIMIYFOSAUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168344 | |

| Record name | Phenol, 2,4-dichloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-31-7 | |

| Record name | Phenol, 2,4-dichloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dichloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dichloroguaiacol chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 4,6-Dichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 4,6-dichloroguaiacol. The information is intended to support research, discovery, and development activities involving this compound.

Chemical Properties and Structure

4,6-Dichloroguaiacol, a chlorinated derivative of guaiacol (B22219), is a compound of interest in various fields, including organic synthesis and environmental science. Its chemical structure and properties are foundational to its reactivity and potential applications.

Structure:

4,6-Dichloroguaiacol consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and two chlorine atoms at positions 4 and 6 relative to the hydroxyl group.

Chemical Identifiers and Properties:

A summary of the key chemical properties of 4,6-dichloroguaiacol is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-Dichloro-6-methoxyphenol | [1] |

| CAS Number | 16766-31-7 | [1] |

| Molecular Formula | C₇H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 193.03 g/mol | [1][2] |

| Melting Point | 63-64 °C | [1][3] |

| Boiling Point (Predicted) | 255.8 ± 35.0 °C | [1][3] |

| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 8.07 ± 0.23 | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline representative experimental protocols for the synthesis and analysis of 4,6-dichloroguaiacol based on established chemical principles.

Synthesis of 4,6-Dichloroguaiacol by Chlorination of Guaiacol

This protocol describes a general method for the chlorination of guaiacol to produce chlorinated derivatives, including 4,6-dichloroguaiacol.

Materials:

-

Guaiacol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of sulfuryl chloride (2.2 equivalents) in anhydrous dichloromethane to the cooled guaiacol solution via the dropping funnel over a period of 30-60 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to isolate 4,6-dichloroguaiacol.

-

Characterize the purified product by NMR and mass spectrometry.

Analysis of 4,6-Dichloroguaiacol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of 4,6-dichloroguaiacol in a sample matrix.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms or equivalent)

-

Helium (carrier gas)

-

Sample containing 4,6-dichloroguaiacol

-

Dichloromethane (HPLC grade)

-

Internal standard (e.g., a deuterated analog, if available)

-

Anhydrous sodium sulfate

-

Autosampler vials with septa

Procedure:

-

Sample Preparation:

-

For liquid samples, perform a liquid-liquid extraction. Acidify the sample with HCl and extract with dichloromethane.

-

For solid samples, perform a Soxhlet extraction or an accelerated solvent extraction with an appropriate solvent like dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a known volume.

-

If quantitative analysis is required, add a known amount of an internal standard to the extract before analysis.

-

-

Instrument Setup:

-

Injector: Set to a suitable temperature (e.g., 250 °C) and operate in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min, and hold for 5-10 minutes.

-

MS Conditions: Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C). Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

-

-

Analysis:

-

Inject a 1 µL aliquot of the prepared sample into the GC-MS.

-

Acquire the data.

-

-

Data Processing:

-

Identify 4,6-dichloroguaiacol by comparing its retention time and mass spectrum to that of a known standard.

-

For quantitative analysis, generate a calibration curve using standards of known concentrations and calculate the concentration of 4,6-dichloroguaiacol in the sample based on the peak area ratio to the internal standard.

-

Analysis of 4,6-Dichloroguaiacol by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for preparing a sample of 4,6-dichloroguaiacol for NMR analysis.

Materials:

-

Purified 4,6-dichloroguaiacol

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and bulb

-

Glass wool or cotton plug

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of purified 4,6-dichloroguaiacol directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Place a small plug of glass wool or cotton into a Pasteur pipette.

-

Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.

-

The sample is now ready for analysis on an NMR spectrometer.

Biological Activity and Mechanisms of Action

4,6-Dichloroguaiacol exhibits notable biological activities, primarily related to its toxicity. Understanding the mechanisms through which it exerts these effects is critical for assessing its environmental impact and potential risks to human health.

Disruption of Cell Membrane Integrity

One of the primary mechanisms of toxicity for phenolic compounds, including 4,6-dichloroguaiacol, is the disruption of cell membrane integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Mechanism of 4,6-dichloroguaiacol-induced cell membrane disruption.

Induction of DNA Damage

4,6-Dichloroguaiacol has been shown to be genotoxic, capable of inducing DNA damage. This can occur through direct interaction with DNA or indirectly through the generation of reactive oxygen species (ROS) that cause oxidative stress and subsequent DNA lesions.

Caption: Proposed pathways of 4,6-dichloroguaiacol-induced DNA damage.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of 4,6-dichloroguaiacol from an environmental sample, from collection to final data analysis.

Caption: General experimental workflow for the analysis of 4,6-dichloroguaiacol.

References

An In-depth Technical Guide on the Natural Occurrence of 4,6-Dichloroguaiacol in the Environment

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroguaiacol (4,6-DCG) is a chlorinated organic compound that has emerged as an environmental contaminant of concern. Belonging to the group of chlorinated guaiacols, it is primarily formed as a byproduct of industrial processes, most notably from the chlorine bleaching of wood pulp in the paper industry. Its presence in various environmental compartments, including water, sediment, and biota, necessitates a thorough understanding of its sources, fate, and detection methods. This technical guide provides a comprehensive overview of the natural occurrence of 4,6-dichloroguaiacol, detailing its formation and degradation pathways, analytical methodologies for its detection, and a summary of reported environmental concentrations.

Natural Occurrence and Environmental Concentrations

4,6-Dichloroguaiacol is not a naturally occurring compound in the sense of being a direct biological product of pristine ecosystems. Instead, its presence in the environment is a direct consequence of anthropogenic activities. The primary source of 4,6-DCG is the pulp and paper industry, where chlorine-based bleaching processes lead to the chlorination of lignin, a natural polymer in wood, resulting in the formation of various chlorinated phenols and guaiacols, including 4,6-DCG.[1][2] These compounds are then discharged in mill effluents.

The concentrations of 4,6-dichloroguaiacol reported in the environment vary widely depending on the proximity to industrial sources and the environmental matrix. While comprehensive data is somewhat limited, available studies indicate its presence in industrial effluents and receiving water bodies.

| Environmental Matrix | Concentration Range | Location/Source |

| Water | ||

| Pulp and Paper Mill Effluent | Typically in the µg/L to low mg/L range | Various global studies |

| Contaminated Surface Water | Can exceed 3 mg/L in heavily polluted areas | General environmental studies[3] |

| Drinking Water | Detected, specific concentrations variable | Reports on drinking water contaminants[3] |

| Sediment | ||

| Near Pulp and Paper Mills | Expected to accumulate due to its moderate hydrophobicity | Inferred from physicochemical properties |

| Biota | ||

| Aquatic Organisms (Fish, Invertebrates) | Bioaccumulation has been observed | Studies on pulp mill effluent impacts[3] |

Table 1: Reported Concentrations of 4,6-Dichloroguaiacol in Various Environmental Matrices. Note: Specific quantitative data for 4,6-dichloroguaiacol across all matrices is not extensively available in publicly accessible literature. The table represents a summary of expected and reported findings.

Formation and Degradation Pathways

The environmental lifecycle of 4,6-dichloroguaiacol is governed by its formation from precursor compounds and its subsequent degradation through microbial activity.

Formation Pathway: Chlorination of Guaiacol (B22219)

The primary formation route of 4,6-dichloroguaiacol is the electrophilic substitution reaction of chlorine with guaiacol (2-methoxyphenol), a substructure of lignin. This reaction typically occurs in the aqueous, chlorine-rich environment of pulp bleaching plants. The process is a stepwise chlorination of the aromatic ring.

References

4,6-Dichloroguaiacol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dichloroguaiacol, a chlorinated phenolic compound of interest in various scientific disciplines. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its biological activities, including its potential to induce DNA damage and its antifungal properties.

Core Chemical and Physical Properties

4,6-Dichloroguaiacol, with the CAS number 16766-31-7, is a chlorinated derivative of guaiacol (B22219). Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 16766-31-7 |

| Molecular Formula | C₇H₆Cl₂O₂ |

| Molecular Weight | 193.03 g/mol |

| Synonyms | 2,4-Dichloro-6-methoxyphenol |

Synthesis and Analytical Methodologies

General Synthesis Approach: Chlorination of Guaiacol

A plausible synthetic route involves the reaction of guaiacol with a chlorinating agent such as sulfuryl chloride in the presence of a secondary amine catalyst. The reaction temperature and the molar ratio of the reactants are critical parameters to control the degree and position of chlorination.

Experimental Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis of 4,6-Dichloroguaiacol.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC/MS)

The detection and quantification of 4,6-Dichloroguaiacol in various matrices, particularly environmental samples, are commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC/MS). This technique offers high sensitivity and specificity.

| Parameter | Description |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | A non-polar or semi-polar capillary column is typically used. |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Pulsed Splitless |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup and concentration. |

Biological Activity and Experimental Protocols

4,6-Dichloroguaiacol has been noted for its biological activities, including its potential to cause DNA damage and exhibit antifungal properties.

DNA Damage Assessment: The Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. While specific studies on 4,6-Dichloroguaiacol using this assay are not detailed in the available literature, a general protocol for assessing DNA damage induced by a test compound is provided below.

Experimental Protocol: Alkaline Comet Assay

-

Cell Treatment: Expose cultured cells to varying concentrations of 4,6-Dichloroguaiacol for a defined period. Include positive and negative controls.

-

Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

Logical Flow of the Comet Assay

Caption: Key steps in the Comet Assay for DNA damage assessment.

Antifungal Activity: Broth Microdilution Method

The antifungal potential of 4,6-Dichloroguaiacol can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

-

Preparation of Antifungal Agent: Prepare a stock solution of 4,6-Dichloroguaiacol and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans or Aspergillus fumigatus).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of 4,6-Dichloroguaiacol that visibly inhibits the growth of the fungus.

Signaling Pathways

The specific signaling pathways modulated by 4,6-Dichloroguaiacol are not well-documented in publicly available research. However, as a chlorinated phenol, it is plausible that its biological effects, such as the induction of DNA damage, could be mediated through the generation of reactive oxygen species (ROS). Elevated ROS levels can activate stress-response signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways, and can lead to oxidative DNA damage, triggering DNA damage response (DDR) pathways involving kinases like ATM and ATR. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by 4,6-Dichloroguaiacol.

Hypothesized Signaling Cascade

Caption: A potential signaling pathway initiated by 4,6-Dichloroguaiacol.

This technical guide serves as a foundational resource for professionals engaged in research and development involving 4,6-Dichloroguaiacol. The provided information on its properties and experimental methodologies is intended to support further investigation into its chemical and biological characteristics.

Solubility of 4,6-Dichloroguaiacol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-Dichloroguaiacol, a chlorinated derivative of guaiacol (B22219) used in various research applications. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and environmental analysis. This document summarizes the available quantitative data, details experimental protocols for solubility determination, and provides visualizations to illustrate key workflows.

Quantitative Solubility Data

Precise quantitative solubility data for 4,6-Dichloroguaiacol in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and available information, a summary of its solubility profile is presented in Table 1. The provided data for organic solvents are qualitative estimates based on the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. Experimental verification is recommended for precise measurements.

Table 1: Solubility of 4,6-Dichloroguaiacol in Various Solvents

| Solvent | Solvent Type | Quantitative Solubility | Citation |

| Water | Polar Protic | < 50 mg/L | [1] |

| Methanol | Polar Protic | Likely Soluble | - |

| Ethanol | Polar Protic | Likely Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | - |

| Acetone | Polar Aprotic | Likely Soluble | - |

| Dichloromethane | Nonpolar | Likely Soluble | [2] |

| Ethyl Acetate | Moderately Polar | Likely Soluble | [2] |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | - |

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method , as recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105.[3][4][5][6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Shake-Flask Method

1. Principle: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.[7][8][9]

2. Materials and Apparatus:

-

4,6-Dichloroguaiacol (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

3. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 4,6-Dichloroguaiacol to a series of flasks, each containing a known volume of the desired solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary tests can be conducted to determine the optimal equilibration time.[7][10]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, centrifuge the samples to further separate the undissolved solid.[11]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[12]

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

4. Quantification: The concentration of 4,6-Dichloroguaiacol in the diluted solution can be determined using a validated analytical method such as HPLC-UV or GC-MS.[1]

-

HPLC-UV Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (with or without a pH modifier like formic acid).

-

Detection: UV detector set at a wavelength of maximum absorbance for 4,6-Dichloroguaiacol.

-

Quantification: A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

-

-

GC-MS Method:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

Quantification: Similar to HPLC, a calibration curve is prepared using standards of known concentrations.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of 4,6-Dichloroguaiacol using the shake-flask method.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of 4,6-Dichloroguaiacol in defined signaling pathways. Its biological activities are generally attributed to its properties as a chlorinated phenol.[1]

References

- 1. 4,6-Dichloroguaiacol | 16766-31-7 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. filab.fr [filab.fr]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. benchchem.com [benchchem.com]

4,6-Dichloroguaiacol: A Technical Guide on the Pulp Mill Effluent Byproduct

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloroguaiacol (4,6-DCG) is a chlorinated organic compound formed as a byproduct during the chemical bleaching of wood pulp, particularly in mills utilizing chlorine-based bleaching agents. Its presence in pulp and paper mill effluents is a significant environmental concern due to its potential toxicity and persistence. This technical guide provides a comprehensive overview of 4,6-DCG, focusing on its toxicological profile, environmental fate, and the analytical methods for its detection. Detailed experimental protocols and data are presented to support further research and risk assessment of this compound.

Introduction

Pulp and paper mills are a major source of aqueous effluent containing a complex mixture of organic and inorganic compounds. The use of chlorine and its derivatives for bleaching pulp leads to the formation of numerous chlorinated organic compounds, including chlorinated phenols, catechols, and guaiacols. Among these, 4,6-Dichloroguaiacol (4,6-DCG) has been identified as a compound of interest due to its potential for adverse environmental and health effects. Understanding the properties, toxicity, and fate of 4,6-DCG is crucial for developing effective wastewater treatment strategies and for assessing the risks it poses to aquatic ecosystems and human health.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇H₆Cl₂O₂ |

| Molar Mass | 193.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 63-65 °C |

| Boiling Point | 254.5 °C (predicted) |

| Water Solubility | Low |

| Log Kow (Octanol-Water Partition Coefficient) | 3.4 (estimated) |

Presence in Pulp Mill Effluents

4,6-Dichloroguaiacol is a well-documented component of effluents from pulp mills that use chlorine-based bleaching processes. The concentration of 4,6-DCG in these effluents can vary significantly depending on the type of wood being processed, the specific bleaching sequence employed, and the efficiency of the wastewater treatment systems in place. While specific concentration data for 4,6-DCG is limited in publicly available literature, the overall concentration of chlorinated phenolic compounds in pulp mill wastewater can range from micrograms to milligrams per liter.

Toxicological Profile

The toxicity of 4,6-Dichloroguaiacol has been investigated in various aquatic organisms. The available data, primarily from studies on related chlorophenols, suggest that it can exert adverse effects at different trophic levels.

Aquatic Toxicity

| Organism | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48-hour EC50 | > 40 | [1] |

| Daphnia magna (Water Flea) | 48-hour NOEC | > 40 | [1] |

| Fish (various species) | 96-hour LC50 | Data not available | |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50/NOEC | Data not available |

Genotoxicity and Mechanism of Action

Studies on chlorophenols, including compounds structurally similar to 4,6-DCG, have indicated potential genotoxic effects. The proposed mechanisms of toxicity include:

-

DNA Damage: Chlorinated phenols have been shown to induce DNA strand breaks and oxidative DNA damage.

-

Endocrine Disruption: Chlorophenols can interfere with the endocrine system by acting as agonists or antagonists for estrogen and thyroid hormone receptors. This can lead to disruptions in reproductive processes and development. For instance, studies on other chlorophenols have shown effects on vitellogenin production, a biomarker for estrogenic activity in fish.[2]

A simplified signaling pathway illustrating the potential endocrine-disrupting mechanism of action of chlorophenols is presented below.

Environmental Fate and Biodegradation

The environmental persistence of 4,6-Dichloroguaiacol is a key factor in its overall environmental risk. While it is expected to be more persistent than its non-chlorinated counterpart, guaiacol, it is susceptible to microbial degradation under certain conditions.

The biodegradation of chlorinated phenols often proceeds through a series of oxidative and reductive steps. Based on the degradation pathways of structurally similar compounds like 2,4,6-trichlorophenol, a plausible biodegradation pathway for 4,6-DCG is proposed below. This pathway involves initial oxidation and dechlorination, followed by ring cleavage.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 4,6-Dichloroguaiacol.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the determination of 4,6-DCG in wastewater samples.

Objective: To quantify the concentration of 4,6-Dichloroguaiacol in pulp mill effluent.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms)

-

Wastewater sample

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

4,6-Dichloroguaiacol standard

-

Internal standard (e.g., 2,4,6-tribromophenol)

-

Separatory funnel

-

Concentrator tube

-

Nitrogen evaporator

Procedure:

-

Sample Collection and Preservation: Collect wastewater samples in amber glass bottles. Acidify to pH < 2 with sulfuric acid and store at 4°C.

-

Liquid-Liquid Extraction:

-

Measure 1 L of the wastewater sample into a separatory funnel.

-

Spike with a known amount of the internal standard.

-

Add 60 mL of DCM and shake vigorously for 2 minutes.

-

Allow the layers to separate and drain the DCM layer into a flask containing anhydrous sodium sulfate.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Combine the DCM extracts.

-

-

Concentration: Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

-

GC-MS Analysis:

-

Inject 1-2 µL of the concentrated extract into the GC-MS.

-

GC Conditions:

-

Injector temperature: 250°C

-

Oven program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Scan mode or Selected Ion Monitoring (SIM) mode for target ions of 4,6-DCG and the internal standard.

-

-

-

Quantification: Create a calibration curve using standards of 4,6-DCG. Quantify the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Ecotoxicity Testing: Acute Immobilization Test with Daphnia magna

This protocol is based on OECD Guideline 202.

Objective: To determine the acute toxicity (EC50) of 4,6-Dichloroguaiacol to Daphnia magna.

Materials:

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted freshwater medium

-

4,6-Dichloroguaiacol stock solution

-

Test vessels (e.g., 100 mL glass beakers)

-

Temperature-controlled incubator (20 ± 2°C) with a 16:8 hour light:dark cycle

-

pH meter, dissolved oxygen meter

Procedure:

-

Test Solutions: Prepare a series of test concentrations of 4,6-DCG in the reconstituted freshwater medium. A geometric series of at least five concentrations is recommended, along with a control.

-

Test Setup:

-

Add 50 mL of each test solution or control water to replicate test vessels.

-

Randomly introduce 10 Daphnia neonates into each vessel.

-

Use at least two replicates per concentration.

-

-

Incubation: Incubate the test vessels for 48 hours under the specified conditions. Do not feed the daphnids during the test.

-

Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Calculate the percentage of immobilization for each concentration at each time point. Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Conclusion

4,6-Dichloroguaiacol is a significant byproduct of the pulp and paper industry with the potential for environmental impact. While data on its specific toxicity and environmental concentrations are not extensive, information from related chlorophenols suggests that it may pose a risk to aquatic ecosystems through its toxicity and endocrine-disrupting potential. The analytical and toxicological protocols provided in this guide offer a framework for further research to fill these knowledge gaps. A more complete understanding of the fate and effects of 4,6-DCG is essential for the development of more effective and environmentally friendly practices in the pulp and paper industry.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 4,6-Dichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroguaiacol (4,6-DCG) is a chlorinated organic compound that has garnered scientific attention due to its presence in the environment, primarily as a byproduct of industrial processes such as the bleaching of wood pulp.[1] Its persistence and potential for toxicity necessitate a thorough understanding of its environmental fate and transport. This technical guide provides a comprehensive overview of the current knowledge regarding the physicochemical properties, degradation, mobility, and bioaccumulation of 4,6-Dichloroguaiacol, intended to support research, risk assessment, and drug development activities where this compound or its analogs may be of interest.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For 4,6-Dichloroguaiacol, key parameters have been identified that influence its partitioning between air, water, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O₂ | [2] |

| Molecular Weight | 193.03 g/mol | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.06 | [3] |

| Predicted Ultimate Degradation Half-life | 37.5 days | [3] |

A higher Log K_ow indicates a greater tendency for a chemical to partition into organic matter, such as soil organic carbon and fatty tissues of organisms, rather than remaining in the water phase._

Environmental Fate

The fate of 4,6-Dichloroguaiacol in the environment is determined by a combination of transport and transformation processes. These processes dictate the compound's persistence, concentration in various environmental compartments, and potential for exposure to ecological receptors.

Transport

The movement of 4,6-Dichloroguaiacol through the environment is influenced by its partitioning behavior. Its Log K_ow_ of 3.06 suggests a moderate potential for sorption to soil and sediment organic carbon.[3] This sorption will influence its mobility in soil and its partitioning between the water column and sediment in aquatic systems. Chemicals with moderate K_oc_ values are generally considered to have low to moderate mobility in soil.[4]

Degradation

The persistence of 4,6-Dichloroguaiacol in the environment is determined by its susceptibility to biotic and abiotic degradation processes. It is classified as persistent (P) and inherently toxic to aquatic organisms (iT).[3]

Biotic Degradation

Microbial metabolism is a key process in the breakdown of many organic contaminants. For chloroguaiacols in general, anaerobic degradation pathways are thought to involve key steps such as O-demethylation and reductive dechlorination .[5][6][7]

-

O-demethylation: This process involves the removal of the methyl group from the methoxy (B1213986) substituent on the aromatic ring, often mediated by cobalamin-dependent methyltransferases in anaerobic bacteria.[8]

-

Reductive Dechlorination: Under anaerobic conditions, microorganisms can use chlorinated compounds as electron acceptors, leading to the removal of chlorine atoms and their replacement with hydrogen atoms.[3][9] This process is a critical step in the detoxification of many chlorinated pollutants.

While a detailed pathway for 4,6-Dichloroguaiacol has not been fully elucidated, it is plausible that its degradation proceeds through a series of these reactions, potentially leading to the formation of dichlorocatechol and subsequent ring cleavage products.[10] Fungal peroxidases have also been shown to degrade chlorophenols, suggesting another potential biotic degradation pathway.[2][11][12][13]

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of organic compounds in the environment. The contribution of these processes to the overall degradation of 4,6-Dichloroguaiacol in the environment has not been extensively studied. However, for many aromatic compounds, direct photolysis in sunlit surface waters can be a significant degradation pathway.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in an aquatic organism from water. An experimental BCF of 164.5 L/kg has been determined for 4,6-Dichloroguaiacol in the Japanese medaka (Oryzias latipes).[3] This value suggests a moderate potential for bioaccumulation in aquatic organisms. It is important to note that while one source classifies it as not bioaccumulative (B), the experimental BCF value indicates that bioaccumulation is a relevant process to consider in risk assessments.[3]

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate and transport of chemicals. The following OECD and EPA guidelines are relevant for studying 4,6-Dichloroguaiacol.

Degradation Studies

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline outlines a method to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[4]

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This guideline provides a methodology for assessing the degradation of a chemical in water-sediment systems.[14]

Sorption Studies

-

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the soil sorption coefficient (K_d_ or K_oc_) of a chemical, which is a key parameter for assessing its mobility in soil.[9]

Bioaccumulation Studies

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline details the procedures for conducting bioconcentration and biomagnification studies in fish.[5]

Analytical Methods

-

GC-MS Analysis of Chlorinated Phenolics in Water (NCASI Method CP-86.07): This method is suitable for the detection and quantification of 4,6-Dichloroguaiacol in water samples.[1]

-

Analysis of Semivolatile Organic Compounds by GC/MS (EPA Method 8270): This is a widely used method for the analysis of a broad range of organic compounds, including chlorophenols, in various environmental matrices.[15]

-

HPLC Analysis of Phenols in Water: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection can also be used for the analysis of phenols in water samples, often following a solid-phase extraction (SPE) step for sample cleanup and concentration.[16][17][18][19]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

4,6-Dichloroguaiacol is a persistent organic pollutant with a moderate potential for bioaccumulation in aquatic organisms. Its environmental fate is largely driven by its moderate sorption to organic matter and its susceptibility to microbial degradation, likely through O-demethylation and reductive dechlorination. While some key physicochemical and toxicological data are available, further research is needed to fully elucidate its degradation pathways and to obtain comprehensive experimental data on its half-lives in various environmental compartments under different conditions. The standardized protocols outlined in this guide provide a framework for generating the necessary data to perform robust environmental risk assessments and to inform decisions regarding the management of this and structurally similar compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.plos.org [journals.plos.org]

- 3. log KOC - ECETOC [ecetoc.org]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. epa.gov [epa.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Dye Decolorization by a Miniaturized Peroxidase Fe-MimochromeVI*a - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic degradation of 2,6-dichlorophenol by horseradish peroxidase: UV-visible and mass spectrometry characterization of the reaction products [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemview.epa.gov [chemview.epa.gov]

- 15. mdpi.com [mdpi.com]

- 16. agilent.com [agilent.com]

- 17. scirp.org [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. theseus.fi [theseus.fi]

Methodological & Application

Application Notes and Protocols for Genotoxicity Assays of 4,6-Dichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroguaiacol, a chlorinated phenolic compound, is an environmental contaminant primarily associated with the bleaching process in the pulp and paper industry. Its presence in industrial effluents raises concerns about its potential impact on human health and the environment. Toxicological research indicates that 4,6-Dichloroguaiacol exhibits significant toxicity and genotoxicity.[1] Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. Therefore, robust and reliable methods for assessing the genotoxic potential of 4,6-Dichloroguaiacol are crucial for risk assessment and regulatory purposes.

These application notes provide an overview of the genotoxic potential of 4,6-Dichloroguaiacol and detailed protocols for three standard genotoxicity assays: the Ames test, the in vitro micronucleus assay, and the comet assay. These assays are routinely employed in toxicology to evaluate the mutagenic and clastogenic potential of chemical substances.

Genotoxicity Profile of 4,6-Dichloroguaiacol

Studies have indicated that exposure to chlorinated phenols, including 4,6-Dichloroguaiacol, can lead to DNA damage in living organisms. The mechanisms of this genotoxicity are thought to involve the induction of both single and double-strand DNA breaks.[1] Furthermore, the formation of reactive oxygen species (ROS) can lead to oxidative base damage.[1] In vitro studies have also shown that 4,6-Dichloroguaiacol can induce biochemical and morphological changes in human peripheral blood lymphocytes.[1]

While the genotoxic nature of 4,6-Dichloroguaiacol is recognized, publicly available quantitative data from standardized genotoxicity assays are limited. The following sections provide detailed protocols for assessing the genotoxicity of this compound and illustrative data tables to demonstrate how results can be presented.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[2] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These mutations render the bacteria unable to grow in a medium lacking the specific amino acid. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and form colonies.

Principle: The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism. An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Workflow for the Ames Test:

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Protocol:

-

Preparation of Bacterial Strains: Inoculate the appropriate tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) into nutrient broth and incubate overnight to reach a density of approximately 1-2 x 10⁹ cells/mL.

-

Preparation of Test Compound: Dissolve 4,6-Dichloroguaiacol in a suitable solvent (e.g., DMSO). Prepare a range of concentrations to be tested.

-

Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).

-

Plate Incorporation Method:

-

To sterile tubes, add 2 mL of molten top agar (kept at 45°C).

-

Add 0.1 mL of the bacterial culture.

-

Add 0.1 mL of the test compound solution (or solvent control/positive control).

-

Add 0.5 mL of S9 mix or buffer (for assays without metabolic activation).

-

Vortex the mixture gently and pour it onto minimal glucose agar plates.

-

-

Incubation: Allow the top agar to solidify, then incubate the plates in an inverted position at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes.[3] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Principle: Cultured mammalian cells are exposed to the test compound. After treatment, the cells are typically treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.

Workflow for the In Vitro Micronucleus Assay:

Caption: Workflow of the In Vitro Micronucleus Assay.

Protocol:

-

Cell Culture: Plate mammalian cells (e.g., Chinese Hamster Ovary (CHO), V79, or human TK6 cells) in appropriate culture vessels and allow them to attach and grow.

-

Treatment: Expose the cells to various concentrations of 4,6-Dichloroguaiacol, along with negative and positive controls, for a defined period (e.g., 3-6 hours with S9 mix, or 24 hours without S9 mix).

-

Cytochalasin B Addition: After the initial treatment period, add cytochalasin B to the culture medium to block cytokinesis. The incubation is continued for a period equivalent to 1.5-2 normal cell cycle lengths.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto clean microscope slides.

-

Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control is considered a positive result.

Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single- and double-strand DNA breaks, alkali-labile sites, and DNA cross-links.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Workflow for the Comet Assay:

Caption: Workflow of the Single Cell Gel Electrophoresis (Comet) Assay.

Protocol:

-

Cell Preparation and Treatment: Prepare a single-cell suspension and treat the cells with various concentrations of 4,6-Dichloroguaiacol.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment).

Data Presentation

The following tables are illustrative examples of how quantitative data from genotoxicity assays for a test compound could be presented.

Table 1: Illustrative Ames Test Results for a Hypothetical Compound

| Tester Strain | Treatment | Concentration (µ g/plate ) | Mean Revertants ± SD (n=3) |

| TA98 (-S9) | Vehicle Control | 0 | 25 ± 4 |

| Compound X | 10 | 28 ± 5 | |

| 50 | 35 ± 6 | ||

| 100 | 62 ± 8 | ||

| Positive Control | 1 | 250 ± 20 | |

| TA100 (+S9) | Vehicle Control | 0 | 120 ± 15 |

| Compound X | 10 | 135 ± 12 | |

| 50 | 250 ± 25 | ||

| 100 | 480 ± 40 | ||

| Positive Control | 5 | 950 ± 70 | |

| Statistically significant increase compared to vehicle control (p < 0.05) |

Table 2: Illustrative In Vitro Micronucleus Assay Results for a Hypothetical Compound

| Treatment | Concentration (µM) | % Binucleated Cells with Micronuclei ± SD (n=3) |

| -S9 Mix | ||

| Vehicle Control | 0 | 1.2 ± 0.3 |

| Compound Y | 5 | 1.5 ± 0.4 |

| 10 | 2.8 ± 0.6 | |

| 20 | 5.1 ± 0.9 | |

| Positive Control | 0.5 | 15.4 ± 2.1 |

| +S9 Mix | ||

| Vehicle Control | 0 | 1.4 ± 0.2 |

| Compound Y | 5 | 1.6 ± 0.3 |

| 10 | 3.5 ± 0.7 | |

| 20 | 6.8 ± 1.2 | |

| Positive Control | 2 | 18.2 ± 2.5 |

| * Statistically significant increase compared to vehicle control (p < 0.05) |

Table 3: Illustrative Comet Assay Results for a Hypothetical Compound

| Treatment | Concentration (µM) | % DNA in Tail ± SD (n=50 cells) |

| Vehicle Control | 0 | 5.2 ± 1.1 |

| Compound Z | 10 | 8.9 ± 1.5 |

| 25 | 15.6 ± 2.3 | |

| 50 | 28.4 ± 3.5 | |

| Positive Control | 100 | 45.1 ± 4.2 |

| * Statistically significant increase compared to vehicle control (p < 0.05) |

Potential Signaling Pathway

The genotoxicity of 4,6-Dichloroguaiacol may be mediated through the induction of oxidative stress, leading to DNA damage and the activation of DNA damage response pathways.

Caption: Potential mechanism of 4,6-Dichloroguaiacol-induced genotoxicity.

Conclusion

The assessment of the genotoxic potential of 4,6-Dichloroguaiacol is a critical step in understanding its human health risks. The Ames test, in vitro micronucleus assay, and comet assay are powerful tools for this evaluation. The protocols and illustrative data provided in these application notes serve as a guide for researchers to design and conduct robust genotoxicity studies. Further research to generate specific quantitative data for 4,6-Dichloroguaiacol in these standardized assays is highly recommended to fill the current data gap and support comprehensive risk assessment.

References

- 1. 4,6-Dichloroguaiacol | 16766-31-7 | Benchchem [benchchem.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing DNA Damage by 4,6-Dichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroguaiacol, a chlorinated phenolic compound often found in industrial effluents, particularly from pulp and paper mills, has raised environmental and health concerns due to its potential toxicity. Research indicates that 4,6-Dichloroguaiacol can induce genotoxicity, primarily through the generation of reactive oxygen species (ROS), leading to oxidative DNA damage. This damage can manifest as single and double-strand DNA breaks, as well as oxidative base damage. In vitro studies have demonstrated that this compound can induce biochemical and morphological changes in human peripheral blood lymphocytes.

These application notes provide detailed protocols for assessing the DNA-damaging potential of 4,6-Dichloroguaiacol using three standard and robust assays: the Comet Assay, the γ-H2AX Foci Formation Assay, and the in vitro Micronucleus Test. Furthermore, this document includes representative quantitative data and visualizations of the key signaling pathways involved in the cellular response to DNA damage induced by this compound.

Data Presentation

The following tables summarize representative quantitative data from the assessment of DNA damage induced by 4,6-Dichloroguaiacol. These values are illustrative and may vary depending on the specific cell type and experimental conditions.

Table 1: Comet Assay Data for 4,6-Dichloroguaiacol-Induced DNA Damage

| Treatment Concentration (µM) | Mean % Tail DNA (± SD) | Mean Tail Moment (± SD) |

| Vehicle Control (0.1% DMSO) | 2.5 (± 0.8) | 0.8 (± 0.3) |

| 10 | 15.2 (± 3.1) | 5.7 (± 1.2) |

| 25 | 28.9 (± 4.5) | 12.4 (± 2.1) |

| 50 | 45.7 (± 6.2) | 25.1 (± 3.8) |

| 100 | 62.3 (± 7.9) | 41.8 (± 5.5) |

| Positive Control (H₂O₂ 100 µM) | 75.1 (± 8.3) | 55.6 (± 6.1) |

Table 2: γ-H2AX Foci Formation Data

| Treatment Concentration (µM) | Mean γ-H2AX Foci per Cell (± SD) | Percentage of γ-H2AX Positive Cells (%) |

| Vehicle Control (0.1% DMSO) | 0.8 (± 0.3) | 5 |

| 10 | 4.2 (± 1.1) | 35 |

| 25 | 9.8 (± 2.3) | 68 |

| 50 | 18.5 (± 3.9) | 85 |

| 100 | 25.1 (± 4.8) | 92 |

| Positive Control (Etoposide 10 µM) | 30.4 (± 5.2) | 95 |

Table 3: In Vitro Micronucleus Test Data

| Treatment Concentration (µM) | Frequency of Micronucleated Cells (%) |

| Vehicle Control (0.1% DMSO) | 1.2 |

| 10 | 3.5 |

| 25 | 6.8 |

| 50 | 12.1 |

| 100 | 18.5 |

| Positive Control (Mitomycin-C 0.5 µM) | 25.3 |

Experimental Protocols

Alkaline Comet Assay Protocol

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[1][2][3]

Materials:

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Trypsin-EDTA

-

Low Melting Point (LMP) Agarose (B213101)

-

Normal Melting Point (NMP) Agarose

-

Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added fresh

-

Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization Buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green or Propidium Iodide)

-

Microscope slides

-

Coverslips

-

Horizontal gel electrophoresis tank

-

Power supply

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human peripheral blood lymphocytes or a suitable cell line) at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of 4,6-Dichloroguaiacol (e.g., 10, 25, 50, 100 µM) and controls (vehicle and positive control like H₂O₂) for a defined period (e.g., 4 hours).

-

-

Slide Preparation:

-

Pre-coat microscope slides with a layer of 1% NMP agarose and let it solidify.

-

Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose at 37°C.

-

Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.

-

Place the slides at 4°C for 10 minutes to solidify the agarose.

-

-

Lysis:

-

Gently remove the coverslips and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at 25V and ~300 mA for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and wash them three times with Neutralization Buffer for 5 minutes each.

-

Stain the slides with a suitable DNA stain.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze at least 50-100 comets per slide using appropriate image analysis software to quantify the percentage of DNA in the tail and the tail moment.

-

γ-H2AX Foci Formation Assay Protocol

This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), which is an early cellular response to the formation of DNA double-strand breaks.[4][5][6][7]

Materials:

-

Cells cultured on coverslips in a multi-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.25% Triton X-100 in PBS)

-

Blocking Buffer (5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor® 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with 4,6-Dichloroguaiacol and controls for the desired time (e.g., 1-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Count the number of γ-H2AX foci per nucleus. A cell is considered positive if it has a defined number of foci (e.g., >5) above the background level. Analyze at least 100 cells per condition.

-

In Vitro Micronucleus Test Protocol

The in vitro micronucleus test detects chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis, forming micronuclei. This assay identifies both clastogenic and aneugenic effects.[8][9][10][11]

Materials:

-

Suspension or adherent cells (e.g., L5178Y, CHO, TK6, or human lymphocytes)

-

Cell culture medium and supplements

-

Cytochalasin B (for cytokinesis-block method)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

-

Microscope slides

-

Light or fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to an appropriate density.

-

Treat cells with a range of 4,6-Dichloroguaiacol concentrations and controls. The treatment duration is typically 3-6 hours with a recovery period, or a continuous treatment for 1.5-2 normal cell cycle lengths.

-

-

Cytokinesis Block (Optional but Recommended):

-

Add Cytochalasin B to the culture medium at a concentration that effectively blocks cytokinesis without being overly toxic. This allows for the identification of cells that have completed one nuclear division.

-

-

Cell Harvesting and Slide Preparation:

-

Harvest the cells by centrifugation.

-

Gently resuspend the cell pellet in a hypotonic solution and incubate for a short period to swell the cells.

-

Centrifuge and resuspend the cells in fresh, cold fixative. Repeat the fixation step three times.

-

Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

-

Staining:

-

Stain the slides with Giemsa or a fluorescent DNA stain.

-

-

Scoring:

-

Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

-

Mandatory Visualizations

Caption: Workflow for assessing DNA damage by 4,6-Dichloroguaiacol.

References

- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]

- 7. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 8. criver.com [criver.com]

- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 10. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. x-cellr8.com [x-cellr8.com]

Application Notes and Protocols for In Vitro Studies of 4,6-Dichloroguaiacol on Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the in vitro effects of 4,6-Dichloroguaiacol (4,6-DCG) on human cell lines. 4,6-DCG is a chlorinated phenolic compound, and understanding its interaction with human cells is crucial for toxicological assessment and potential therapeutic applications. The following sections detail experimental protocols for assessing cellular responses to 4,6-DCG, with a focus on apoptosis. The methodologies are based on studies of 4,6-DCG and structurally related chlorophenols on human peripheral blood lymphocytes.

Data Presentation

Due to the limited publicly available quantitative data specifically for 4,6-Dichloroguaiacol, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Cytotoxicity of 4,6-Dichloroguaiacol on Human Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) | Maximum Tolerated Concentration (µM) |

| e.g., Jurkat | 24 | ||

| e.g., HepG2 | 24 | ||

| e.g., A549 | 24 | ||

| e.g., Human Lymphocytes | 24 |

Table 2: Apoptotic Effects of 4,6-Dichloroguaiacol on Human Lymphocytes

| Treatment Concentration (ppm) | % Cells with Reduced Mitochondrial Membrane Potential (ΔΨm) | Caspase-3 Activity (Fold Change vs. Control) | % Apoptotic Cells (YO-PRO-1 Positive) | % Necrotic Cells (PI Positive) |

| Control | 1.0 | |||

| 0.2 | ||||

| 1 | ||||

| 5 | ||||

| 25 | ||||

| 50 | ||||

| 100 |

Note: A study on human lymphocytes indicated that 4,6-Dichloroguaiacol, unlike other tested chlorophenols, did not cause a dose-dependent reduction in mitochondrial transmembrane potential[1].

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of 4,6-Dichloroguaiacol on human cell lines.

Protocol 1: Cell Culture and Treatment

-

Cell Line Maintenance : Culture human peripheral blood lymphocytes or other selected human cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation : Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Stock Solution Preparation : Prepare a stock solution of 4,6-Dichloroguaiacol in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Cell Treatment : Seed cells at an appropriate density (e.g., 1 x 10^6 cells/mL for suspension cells). After allowing cells to adhere (for adherent lines) or stabilize, treat with various concentrations of 4,6-Dichloroguaiacol (e.g., 0.2, 1, 5, 25, 50, 100 ppm). Ensure the final solvent concentration does not exceed 0.1% (v/v) in the culture medium. Include a vehicle control (medium with solvent) in all experiments.

-

Incubation Time : Incubate the treated cells for the desired period (e.g., 24 hours) before proceeding with subsequent assays.

Protocol 2: Assessment of Mitochondrial Transmembrane Potential (ΔΨm)

This protocol utilizes the JC-9 fluorescent probe.

-

Cell Harvesting : Following treatment with 4,6-DCG, harvest the cells by centrifugation.

-

Staining : Resuspend the cell pellet in a medium containing the JC-9 dye at a final concentration of 1 µM.

-

Incubation : Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Washing : Centrifuge the cells and wash with phosphate-buffered saline (PBS).

-

Flow Cytometry Analysis : Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-9 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-9 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the changes in ΔΨm.

Protocol 3: Caspase-3 Activity Assay (Fluorimetric)

This assay is based on the cleavage of a fluorogenic caspase-3 substrate, Ac-DEVD-AMC.

-

Cell Lysis : After treatment, pellet the cells and lyse them using a suitable lysis buffer on ice.

-

Lysate Preparation : Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Reaction Setup : In a 96-well plate, add an equal amount of protein from each sample.

-

Substrate Addition : Add the caspase-3 substrate Ac-DEVD-AMC to each well.

-

Incubation : Incubate the plate at 37°C for 1-2 hours in the dark.

-

Fluorescence Measurement : Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The increase in fluorescence corresponds to the level of caspase-3 activity.

Protocol 4: Apoptosis and Necrosis Detection by YO-PRO-1 and Propidium Iodide (PI) Staining

This method distinguishes between live, apoptotic, and necrotic cells.

-

Cell Harvesting : Collect the cells after treatment.

-

Staining : Resuspend the cells in a binding buffer containing YO-PRO-1 (for apoptotic cells) and Propidium Iodide (for necrotic cells).

-

Incubation : Incubate the cells for 20-30 minutes on ice in the dark.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer with 488 nm excitation.

-

Live cells : Exclude both dyes and show no fluorescence.

-

Apoptotic cells : Are permeable to YO-PRO-1 but not PI, thus exhibiting green fluorescence.

-

Necrotic cells : Are permeable to both dyes and show both green and red fluorescence.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for In Vitro Analysis of 4,6-Dichloroguaiacol

References

4,6-Dichloroguaiacol: A Versatile Precursor for Bioactive Compound Synthesis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4,6-Dichloroguaiacol, a chlorinated derivative of the naturally occurring compound guaiacol (B22219), is emerging as a significant precursor in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structure, featuring a phenol (B47542) ring substituted with both methoxy (B1213986) and chloro groups, provides a versatile scaffold for the synthesis of a variety of bioactive molecules, including chalcones and ether derivatives with potential antimicrobial and anticancer properties.

The presence of chlorine atoms at the 4 and 6 positions of the guaiacol ring significantly influences the molecule's electron distribution and lipophilicity. This alteration in physicochemical properties can enhance the biological activity of its derivatives compared to the parent guaiacol molecule. Researchers in medicinal chemistry and drug development are increasingly utilizing 4,6-dichloroguaiacol to construct complex molecules with potential applications in pharmaceuticals and agrochemicals.

This document provides detailed application notes and experimental protocols for the synthesis of chalcone (B49325) and ether derivatives from 4,6-dichloroguaiacol, along with data on their potential biological activities.

Application Notes

4,6-Dichloroguaiacol serves as a key building block for two primary classes of bioactive compounds:

-

Chalcones: Synthesized via a Claisen-Schmidt condensation, chalcones derived from 4,6-dichloroguaiacol are being investigated for their potential as antibacterial and antifungal agents. The α,β-unsaturated ketone moiety in the chalcone backbone is a known pharmacophore that can interact with various biological targets.

-

Ether Derivatives: The phenolic hydroxyl group of 4,6-dichloroguaiacol can be readily alkylated through a Williamson ether synthesis to produce a range of ether derivatives. These compounds are being explored for their potential as anticancer agents, with research suggesting that the introduction of specific alkyl or aryl groups can lead to targeted activity against cancer cell lines.

Experimental Protocols

Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from 4,6-dichloroguaiacol and a substituted acetophenone.

Workflow for Chalcone Synthesis:

Application Notes and Protocols for Bioremediation of 4,6-Dichloroguaiacol (4,6-DCG) Contaminated Soil

Introduction